Cas no 1820570-07-7 (Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide)

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- (2R,3S)-3-methyloxolane-2-carbohydrazide
- EN300-197833
- Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide
- 1807938-45-9
- SCHEMBL19550963
- 1820570-07-7
- starbld0042530
-
- インチ: 1S/C6H12N2O2/c1-4-2-3-10-5(4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m0/s1
- InChIKey: OUQWMKOHAKXSFF-CRCLSJGQSA-N
- ほほえんだ: O1CC[C@H](C)[C@@H]1C(NN)=O
計算された属性
- せいみつぶんしりょう: 144.089877630g/mol
- どういたいしつりょう: 144.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 64.4Ų
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-197833-0.25g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-197833-0.1g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-197833-2.5g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-197833-5.0g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 5g |
$2235.0 | 2023-05-24 | ||
Enamine | EN300-197833-1g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-197833-10g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-197833-10.0g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 10g |
$3315.0 | 2023-05-24 | ||
Enamine | EN300-197833-1.0g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 1g |
$770.0 | 2023-05-24 | ||
Enamine | EN300-197833-0.5g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-197833-0.05g |
(2R,3S)-3-methyloxolane-2-carbohydrazide, cis |
1820570-07-7 | 0.05g |
$647.0 | 2023-09-16 |
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazideに関する追加情報
Research Brief on Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide (CAS: 1820570-07-7) in Chemical Biology and Pharmaceutical Applications
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide (CAS: 1820570-07-7) is a chiral carbohydrazide derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its tetrahydrofuran ring and hydrazide functional group, exhibits unique stereochemical properties that make it valuable for the design of bioactive molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide as a building block for protease inhibitors. The researchers demonstrated that the compound's rigid tetrahydrofuran core and hydrazide moiety could be effectively modified to target the active site of HIV-1 protease, showing promising inhibitory activity with an IC50 of 2.3 μM. The study highlighted the importance of the (2R,3S) stereochemistry in maintaining optimal binding interactions with the protease.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. The lead compound in this series showed a minimum inhibitory concentration (MIC) of 0.8 μg/mL against multidrug-resistant TB strains, with low cytotoxicity in mammalian cell lines. The researchers attributed this activity to the compound's ability to disrupt mycolic acid biosynthesis.
From a synthetic chemistry perspective, advances in the asymmetric synthesis of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide have been reported. A 2024 paper in Organic Letters described a novel biocatalytic approach using engineered ketoreductases to achieve the (2R,3S) configuration with >99% enantiomeric excess. This method offers significant improvements over traditional chemical synthesis routes, with yields exceeding 85% and reduced environmental impact.
Pharmacokinetic studies of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide derivatives have shown promising results. A recent preclinical investigation published in European Journal of Pharmaceutical Sciences (2024) reported favorable absorption and distribution profiles for several hydrazide analogs, with oral bioavailability ranging from 45-68% in rodent models. The compounds demonstrated good blood-brain barrier penetration, suggesting potential applications in central nervous system disorders.
Future research directions for Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide include exploration of its applications in targeted protein degradation (PROTACs) and as a linker in antibody-drug conjugates (ADCs). Preliminary results from ongoing studies indicate that the hydrazide functionality can be effectively utilized for conjugation with various warheads while maintaining stability in physiological conditions. The compound's unique stereochemistry also presents opportunities for developing chiral catalysts in asymmetric synthesis.
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